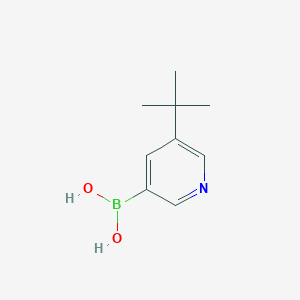![molecular formula C8H7NO2 B13662139 Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)
Furo[2,3-b]pyridin-6-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-b]pyridin-6-ylmethanol is a heterocyclic compound with the molecular formula C8H7NO2. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a hydroxymethyl group attached to the sixth position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-b]pyridin-6-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nicotinonitrile and sodium ethoxide in ethanol, followed by sequential cyclizations and functional modifications . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Furo[2,3-b]pyridin-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield furo[2,3-b]pyridine-6-carbaldehyde or furo[2,3-b]pyridine-6-carboxylic acid .
Aplicaciones Científicas De Investigación
Furo[2,3-b]pyridin-6-ylmethanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer agents due to its ability to disrupt key cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of Furo[2,3-b]pyridin-6-ylmethanol involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to bind to the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Furo[3,2-b]pyridin-2-ylmethanol
- Furo[3,2-b]pyridin-6-ol
- 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
Uniqueness
Furo[2,3-b]pyridin-6-ylmethanol is unique due to its specific substitution pattern and the presence of the hydroxymethyl group at the sixth position of the pyridine ring
Propiedades
Fórmula molecular |
C8H7NO2 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
furo[2,3-b]pyridin-6-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-5-7-2-1-6-3-4-11-8(6)9-7/h1-4,10H,5H2 |
Clave InChI |
RTGOITCWCQDPTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C=CO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


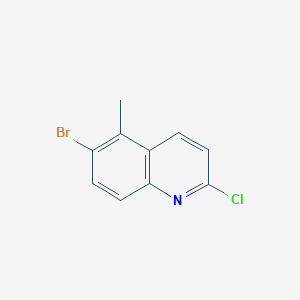
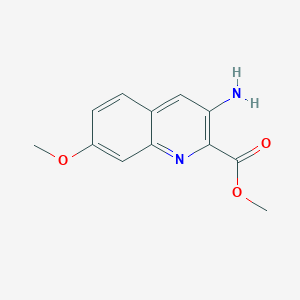
![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)
![Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13662076.png)
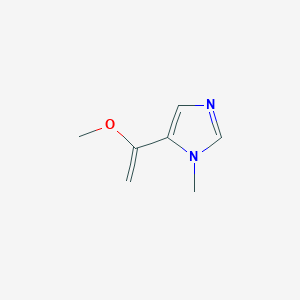

![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)
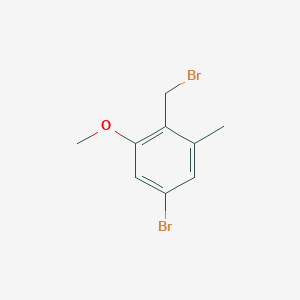
![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)
![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/structure/B13662119.png)


